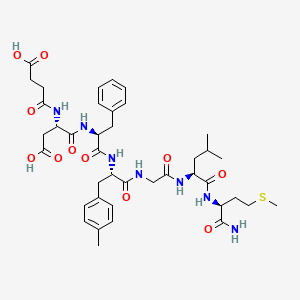
Senktide trifluoroacetate salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Senktide trifluoroacetate salt is a potent and selective agonist of the neuromedin K3 receptor. It is a synthetic peptide with the formal name N-(3-carboxy-1-oxopropyl)-L-α-aspartyl-L-phenylalanyl-N-methyl-L-phenylalanylglycyl-L-leucyl-L-methioninamide, trifluoroacetate salt. This compound is widely used in scientific research to study the action of the neuromedin K3 receptor in cells and animals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Senktide trifluoroacetate salt is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetic acid is commonly used to cleave the peptide from the resin and to remove protecting groups .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Análisis De Reacciones Químicas
Types of Reactions: Senktide trifluoroacetate salt primarily undergoes peptide bond formation and cleavage reactions. It does not typically undergo oxidation, reduction, or substitution reactions due to its stable peptide structure .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as protected amino acids, coupling agents (e.g., HBTU, DIC), and trifluoroacetic acid for cleavage. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed: The major product formed from the synthesis of this compound is the peptide itself, with a high degree of purity. Side products may include truncated or misfolded peptides, which are removed during the purification process .
Aplicaciones Científicas De Investigación
Senktide trifluoroacetate salt is extensively used in scientific research, particularly in the fields of neuroscience, endocrinology, and pharmacology. It is used to study the neuromedin K3 receptor’s role in various physiological processes, including hormone release, neurotransmission, and gene expression . In addition, it has applications in studying psychiatric disorders, as the neuromedin K3 receptor is linked to emotion and cognition .
Mecanismo De Acción
Senktide trifluoroacetate salt exerts its effects by selectively binding to and activating the neuromedin K3 receptor. This activation leads to a cascade of intracellular signaling events, including the activation of G-proteins and subsequent modulation of downstream effectors such as c-Fos and activator protein-1 (AP-1) activity . The compound also influences the transcription of gonadotropin-releasing hormone (GnRH), affecting hormone release and ovulation .
Comparación Con Compuestos Similares
Similar Compounds:
- Substance P
- Neurokinin A
- Neurokinin B
Uniqueness: Senktide trifluoroacetate salt is unique in its high selectivity and potency for the neuromedin K3 receptor compared to other neurokinins. While Substance P, Neurokinin A, and Neurokinin B also interact with neurokinin receptors, this compound is specifically designed to target the neuromedin K3 receptor with minimal effects on other neurokinin receptors .
Propiedades
Fórmula molecular |
C40H55N7O11S |
|---|---|
Peso molecular |
842.0 g/mol |
Nombre IUPAC |
(3S)-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-methylphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(3-carboxypropanoylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C40H55N7O11S/c1-23(2)18-28(38(56)45-27(36(41)54)16-17-59-4)44-33(49)22-42-37(55)29(20-26-12-10-24(3)11-13-26)46-39(57)30(19-25-8-6-5-7-9-25)47-40(58)31(21-35(52)53)43-32(48)14-15-34(50)51/h5-13,23,27-31H,14-22H2,1-4H3,(H2,41,54)(H,42,55)(H,43,48)(H,44,49)(H,45,56)(H,46,57)(H,47,58)(H,50,51)(H,52,53)/t27-,28-,29-,30-,31-/m0/s1 |
Clave InChI |
UGXWLDUHYDFTIA-QKUYTOGTSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)CCC(=O)O |
SMILES canónico |
CC1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;5-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B13818840.png)
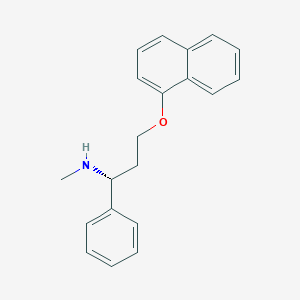
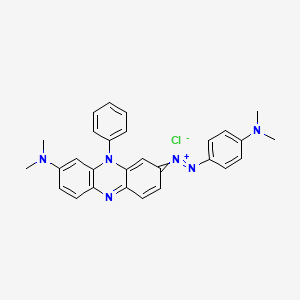
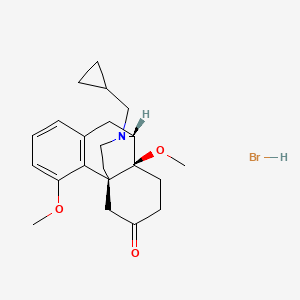
![(4R)-N-[3-(dimethylamino)propyl]-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B13818860.png)

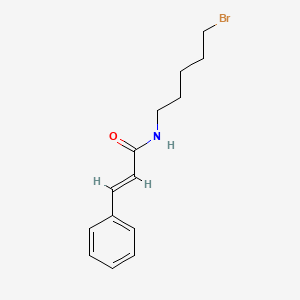
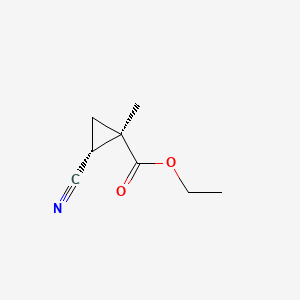
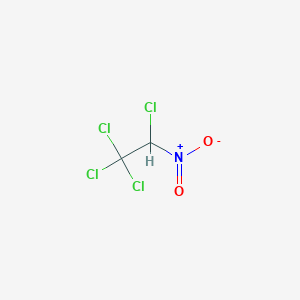
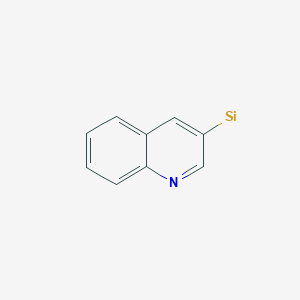
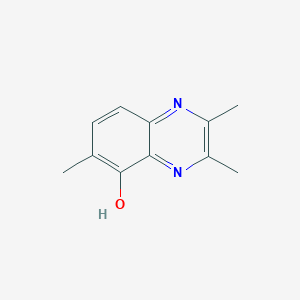
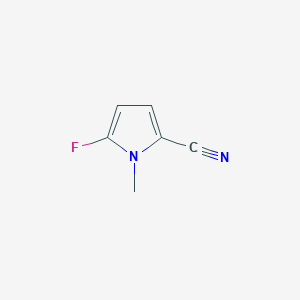
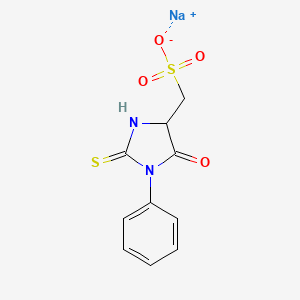
![(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13818929.png)
